1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol
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Overview
Description
1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol is a fluorinated alcohol compound with the molecular formula C5H6F7NO. This compound is characterized by the presence of an amino group and a highly fluorinated carbon chain, making it a unique and valuable chemical in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol typically involves the introduction of fluorine atoms into the carbon chain through various fluorination techniques. One common method is the reaction of a suitable precursor with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must also include purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of heptafluoropentanone or heptafluoropentanoic acid.
Reduction: Formation of heptafluoropentylamine or heptafluoropentamide.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol involves its interaction with various molecular targets and pathways. The highly electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Amino-3,3,4,4,5,5,5-heptafluoro-2-methyl-2-pentanol: Similar structure but with a methyl group instead of a hydroxyl group.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Another fluorinated alcohol with a slightly different fluorination pattern.
Uniqueness: 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol is unique due to the combination of an amino group and a highly fluorinated carbon chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
336-53-8 |
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Molecular Formula |
C5H6F7NO |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol |
InChI |
InChI=1S/C5H6F7NO/c6-3(7,2(14)1-13)4(8,9)5(10,11)12/h2,14H,1,13H2 |
InChI Key |
ZEEMDIXYCUOCAK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)O)N |
Origin of Product |
United States |
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